propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
CAS No.: 1212283-31-2
Cat. No.: VC3360506
Molecular Formula: C15H17BrN2O2
Molecular Weight: 337.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212283-31-2 |
|---|---|
| Molecular Formula | C15H17BrN2O2 |
| Molecular Weight | 337.21 g/mol |
| IUPAC Name | propan-2-yl N-[(2S)-7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)/t10-/m0/s1 |
| Standard InChI Key | SOEQTVSZOBRUER-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)Br |
| SMILES | CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br |
| Canonical SMILES | CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br |
Introduction
Propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate is a complex organic compound with a molecular formula of C₁₅H₁₇BrN₂O₂ and a CAS number of 1212283-31-2 . This compound is characterized by its cyclopenta[b]indole core, which is a fused ring system consisting of a cyclopentane and an indole moiety. The presence of a bromine atom at the 7-position and a carbamate group attached to the indole nitrogen adds to its structural complexity.
Synthesis and Preparation
The synthesis of propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely available, similar compounds often require the preparation of the indole core followed by the introduction of the carbamate and bromine substituents. Techniques such as refluxing in organic solvents or employing microwave-assisted reactions may be used to enhance yields and reduce reaction times.
Suppliers and Availability
| Supplier | Product Code | Quantity |
|---|---|---|
| Matrix Scientific | 048539-500MG, 048539-1G, 048539-5G | Various |
| Santa Cruz Biotechnology | Available for proteomics research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume